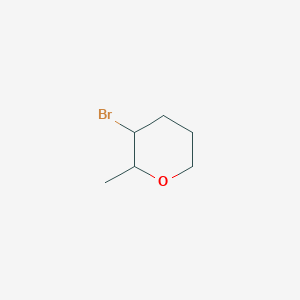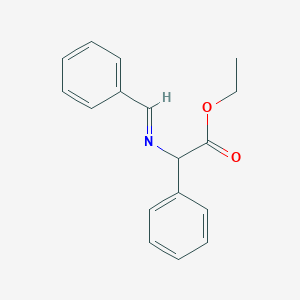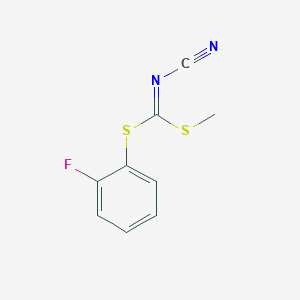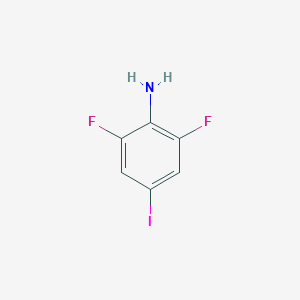
2,6-Difluoro-4-iodoaniline
Übersicht
Beschreibung
2,6-Difluoro-4-iodoaniline is a chemical compound with the molecular formula C6H4F2IN . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,6-Difluoro-4-iodoaniline consists of six carbon atoms, four hydrogen atoms, two fluorine atoms, one iodine atom, and one nitrogen atom . The InChI code for the compound is 1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 .Physical And Chemical Properties Analysis
The molecular weight of 2,6-Difluoro-4-iodoaniline is 255.01 g/mol . The compound is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2,6-Difluoro-4-iodoaniline: is a valuable building block in organic synthesis. Its reactivity allows for the introduction of fluorine and iodine into complex molecules, which can significantly alter the chemical and physical properties of the compounds. This compound is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to improve binding affinity and metabolic stability .
Medicinal Chemistry
In medicinal chemistry, 2,6-Difluoro-4-iodoaniline serves as a precursor for the development of novel therapeutic agents. The presence of fluorine atoms can enhance the lipophilicity and bioavailability of drug candidates, while the iodine atom can be utilized for radio-labeling, aiding in in vivo imaging and diagnostic studies .
Material Science
This compound finds applications in material science, particularly in the development of organic semiconductors. The fluorine atoms can modulate the electronic properties of semiconducting materials, potentially leading to advances in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Analytical Chemistry
2,6-Difluoro-4-iodoaniline: can be used as a derivatization agent in analytical chemistry. It reacts with various functional groups, facilitating the detection and quantification of compounds in complex mixtures through techniques like high-performance liquid chromatography (HPLC) .
Agricultural Chemistry
In the field of agricultural chemistry, derivatives of 2,6-Difluoro-4-iodoaniline are explored for their potential use as pesticides or herbicides. The introduction of fluorine atoms can lead to compounds with enhanced activity against a broad spectrum of agricultural pests .
Environmental Science
The study of 2,6-Difluoro-4-iodoaniline derivatives also extends to environmental science, where they are investigated for their role in the degradation of pollutants. These compounds can act as intermediates in the breakdown of harmful chemicals, contributing to environmental remediation efforts .
Catalysis
In catalysis, 2,6-Difluoro-4-iodoaniline can be used to synthesize ligands for transition metal catalysts. These catalysts are crucial in various chemical reactions, including those used in the synthesis of fine chemicals and pharmaceuticals .
Fluorescence Studies
Due to its structural properties, 2,6-Difluoro-4-iodoaniline can be involved in the synthesis of fluorescent compounds. These compounds are valuable in a range of applications, from biological imaging to the creation of sensors that detect specific molecules .
Safety and Hazards
Wirkmechanismus
Target of Action
“2,6-Difluoro-4-iodoaniline” is primarily used as an organic chemical synthesis intermediate
Pharmacokinetics
The compound has a Log Po/w (iLOGP) of 1.79, indicating its lipophilicity . .
Action Environment
“2,6-Difluoro-4-iodoaniline” is a solid at room temperature and should be stored under inert gas . It should be protected from light and air . Its action, efficacy, and stability could be influenced by these and other environmental factors.
Eigenschaften
IUPAC Name |
2,6-difluoro-4-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2IN/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUZNQLIMDDCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60299251 | |
| Record name | 2,6-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-4-iodoaniline | |
CAS RN |
141743-49-9 | |
| Record name | 2,6-Difluoro-4-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60299251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the fluorine substitution in 2,6-Difluoro-4-iodoaniline affect its ability to form hydrogen bonds compared to 4-iodoaniline?
A1: The research indicates that the introduction of two fluorine atoms at the 2 and 6 positions of the benzene ring in 4-iodoaniline, forming 2,6-Difluoro-4-iodoaniline, leads to a significant change in hydrogen bonding patterns. While both compounds can form hydrogen bonds, the difluoro-substituted derivative exhibits a greater propensity to form strong N-H···N hydrogen bonds. [] This is likely due to the electron-withdrawing nature of the fluorine atoms, which increases the positive charge density on the adjacent amine hydrogen, making it a stronger hydrogen bond donor. Additionally, the fluorine atoms themselves can act as competitive hydrogen bond acceptors. []
Q2: Does the presence of fluorine in 2,6-Difluoro-4-iodoaniline influence halogen bond formation or other halogen-related interactions?
A2: Yes, the fluorine atoms in 2,6-Difluoro-4-iodoaniline play a role in influencing halogen-related interactions. The study highlights that fluorine substituents can act as halogen bond acceptors, potentially leading to the formation of halogen bonds with the iodine atom. [] Moreover, the presence of fluorine increases the likelihood of halogen-halogen contacts, although the exact nature and strength of these interactions require further investigation. [] These findings emphasize the multifaceted role of fluorine in influencing intermolecular interactions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

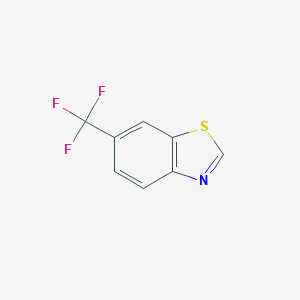


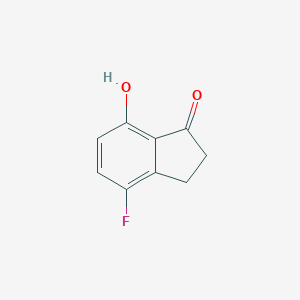
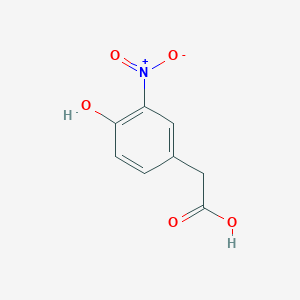
![(Z)-2-[(3E,7E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,7-dienyl]but-2-enedioic acid](/img/structure/B137607.png)

![4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B137614.png)

![4-chloro-7-methylbenzo[d]thiazol-2(3H)-one](/img/structure/B137620.png)
